Caffeic acid pentyl ester can be derived from caffeic acid, which is prevalent in foods such as coffee, fruits, and vegetables. The compound is part of the broader family of phenolic compounds, known for their antioxidant properties. Caffeic acid itself is synthesized through the phenylpropanoid pathway in plants, beginning with the amino acids phenylalanine or tyrosine, leading to the production of 4-coumaric acid, which subsequently forms caffeic acid .
The synthesis of E-Caffeic acid pentyl ester can be achieved through several methods:
E-Caffeic acid pentyl ester has a molecular formula of CHO and a molecular weight of approximately 222.28 g/mol. The structure consists of a caffeic acid moiety linked to a pentyl group via an ester bond.
The structural representation can be summarized as follows:
E-Caffeic acid pentyl ester participates in various chemical reactions typical for esters:
E-Caffeic acid pentyl ester exhibits various biological activities primarily attributed to its antioxidant properties. Its mechanism of action includes:
E-Caffeic acid pentyl ester is relatively stable under normal conditions but may degrade when exposed to strong acids or bases over extended periods.
E-Caffeic acid pentyl ester has several scientific applications:
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